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Compound of Interest |

Compound Name: 2-(3-Fluorophenoxy)ethanol
CAS No.: 143915-17-7
Cat. No.: B3240552
. J

Executive Summary

This technical guide details the synthesis of 2-(3-Fluorophenoxy)ethanol (CAS: 77507-13-4),
a critical intermediate in the manufacturing of prostaglandin analogs (e.g., Tafluprost) and
specialized agrochemicals.

While the classical Williamson ether synthesis (using 2-chloroethanol) remains a valid
laboratory method, this guide prioritizes the Ethylene Carbonate (EC) Ring-Opening pathway.
This "Green Chemistry" approach eliminates the use of genotoxic alkyl halides and high-
pressure ethylene oxide, offering a superior safety profile and atom economy for scale-up.

Target Molecule Profile
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Property Data
IUPAC Name 2-(3-Fluorophenoxy)ethanol
CAS Number 77507-13-4

Molecular Formula

Molecular Weight 156.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~130-135 °C @ 5 mmHg

Soluble in DCM, EtOAc, Ethanol; Sparingly

Solubility
soluble in water

Retrosynthetic Analysis & Pathway Selection

The synthesis is approached via the disconnection of the ether linkage. We evaluate two
primary routes based on Process Mass Intensity (PMI) and Safety.
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Figure 1: Retrosynthetic disconnection showing the preferred Carbonate route vs. the Classical
Halide route.

Route A: Catalytic Hydroxyethylation (Preferred)

This method utilizes Ethylene Carbonate (EC) as a solid, safe surrogate for ethylene oxide.
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Mechanistic Insight

The reaction proceeds via a base-catalyzed nucleophilic attack of the phenoxide ion on the
alkylene carbon of the cyclic carbonate.

o Deprotonation: The catalyst (

or Imidazole) generates the 3-fluorophenoxide anion.

* Ring Opening: The phenoxide attacks the EC ring (
-like).

o Decarboxylation: The intermediate carbonate decomposes, releasing
and yielding the terminal alcohol.

Why this route?

» Safety: Avoids handling 2-chloroethanol (highly toxic, dermal hazard).

o Selectivity: Mono-alkylation is favored over bis-alkylation (unlike using dibromoethane).

Experimental Protocol

Reagents:

3-Fluorophenol (1.0 eq)

Ethylene Carbonate (1.1 — 1.2 eq)

Potassium Carbonate (

) (0.05 eq) [Catalyst]

Solvent: None (Neat fusion) or Toluene (if azeotrope required).

Step-by-Step Methodology:
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer,
and a reflux condenser connected to a gas bubbler (to monitor

evolution).

Charging: Charge 3-Fluorophenol (e.g., 11.2 g, 100 mmol) and Ethylene Carbonate (9.7 g,
110 mmol).

Catalyst Addition: Add anhydrous

(0.69 g, 5 mmol).

Reaction:
o Heat the mixture to 145—-150 °C. The solids will melt into a stirrable oil.
o Observation: Gas evolution (

) will begin around 130 °C.

o Maintain temperature for 4—6 hours until gas evolution ceases and HPLC indicates <1%
residual phenol.

Quench & Workup:
o Cool to 60 °C. Add Toluene (50 mL) and Water (30 mL).

o Separate the layers. Wash the organic layer with 1M NaOH (20 mL) to remove unreacted
phenol (critical for purity).

o Wash with Brine (20 mL), dry over
, and concentrate in vacuo.

Purification:

o Perform vacuum distillation.

o Collection: Collect fractions boiling at 132—-135 °C / 5 mmHg.
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Route B: Williamson Ether Synthesis (Classical)

This route is documented for laboratories lacking high-temperature capabilities or where
specific legacy regulatory filings require it.

Mechanistic Insight
A standard

substitution where the phenoxide displaces the chloride.

o Note: The reaction rate is slower than with alkyl bromides, requiring reflux conditions and
strong bases.

Experimental Protocol

Reagents:

3-Fluorophenol (1.0 eq)

2-Chloroethanol (1.2 eq)

Sodium Hydroxide (1.2 eq)

Solvent: Water or Ethanol/Water (1:1).

Step-by-Step Methodology:

Deprotonation: Dissolve 3-Fluorophenol (100 mmol) in 10% NaOH solution (1.2 eq, 40 mL).
Stir for 15 min to ensure formation of sodium phenoxide.

Addition: Add 2-Chloroethanol (120 mmol) dropwise.

Reflux: Heat to reflux (approx. 100 °C) for 12—16 hours.

o Process Control: Monitor pH. If pH drops below 8, add small aliquots of NaOH to maintain
basicity (scavenging HCI).

Workup:
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o Cool to room temperature. Extract with Dichloromethane (DCM) (
mL).

o Critical Step: The product has partial water solubility.[1] Salting out the aqueous phase
with NaCl improves extraction efficiency.

o Purification: Distillation as described in Route A.

Process Comparison & Logic

The following table summarizes the decision matrix for selecting the synthesis route.

Route A (Ethylene
Feature Route B (Chloroethanol)

Carbonate)

High (Loss of Medium (Loss of NaCl +
Atom Economy

) )

o ] ) ) High (2-Chloroethanol is a
Toxicity Low (EC is non-toxic solid) ]
poison)

Reaction Temp High (140-150 °C) Moderate (80-100 °C)
Reaction Time Fast (4—6 h) Slow (12-16 h)
Impurity Profile Trace Ethylene Glycol Unreacted Phenol, Bis-ether
Recommendation Preferred for Scale-up Legacy/Lab Scale Only

Analytical Validation

To validate the integrity of the synthesized product, the following analytical signatures must be
confirmed.

NMR Spectroscopy ( NMR, 400 MHz, )

e Aromatic Region (6.6 — 7.3 ppm): Multiplet pattern characteristic of meta-substitution.

o 7.20 (M, 1H, Ar-H5)
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o 6.60-6.80 (m, 3H, Ar-H2, H4, H6)
e Ether Linkage (4.0 — 4.1 ppm):
o 4.05 (t,
Hz, 2H,
)
e Alcohol Terminus (3.9 — 4.0 ppm):
o 3.95 (t,
Hz, 2H,
)
e Hydroxyl Proton:
o 2.0-2.5 (br s, 1H, -OH, exchangeable with

)

Process Flow Diagram (Route A)
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145°C, 5h Toluene/Water (Remove Phenol) 135°C @ 5mmHg >98% HPLC
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Figure 2: Workflow for the Ethylene Carbonate synthesis route.

Safety & Toxicology (E-E-A-T)

» 3-Fluorophenol: Corrosive and toxic. The fluorine substituent increases lipophilicity,
potentially enhancing dermal absorption compared to phenol. Use Viton or Nitrile gloves.

¢ Reaction Hazards:
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o Route A:

evolution can be rapid. Ensure the reactor vent is not blocked to prevent over-
pressurization.

o Route B: 2-Chloroethanol is a metabolic poison (metabolizes to chloroacetaldehyde). It
must be handled in a fume hood with strict dermal protection.

o Fluorine Stability: The Ar-F bond is stable under these conditions. However, in the event of a
thermal runaway or fire, Hydrogen Fluoride (HF) gas may be generated. Standard firefighting
protocols for fluorinated compounds apply.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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